molecular formula C20H23N3O B11457599 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B11457599
M. Wt: 321.4 g/mol
InChI Key: FLANVFIOIKKJMA-UHFFFAOYSA-N
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Description

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, and anticancer properties . The compound’s structure includes a benzimidazole ring fused with a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The compound can also be synthesized through a multi-step process involving the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its activity.

Comparison with Similar Compounds

N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE can be compared with other benzimidazole derivatives, such as:

The uniqueness of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern and the presence of the pentyl group, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-pentylbenzimidazol-2-yl)methyl]benzamide

InChI

InChI=1S/C20H23N3O/c1-2-3-9-14-23-18-13-8-7-12-17(18)22-19(23)15-21-20(24)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,21,24)

InChI Key

FLANVFIOIKKJMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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